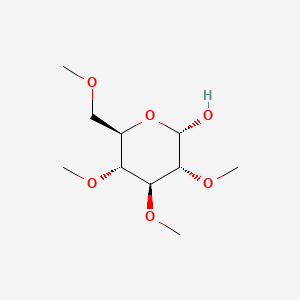![molecular formula C8H16O3 B14742008 3-[(2-Ethoxyethoxy)methoxy]prop-1-ene CAS No. 5331-56-6](/img/structure/B14742008.png)
3-[(2-Ethoxyethoxy)methoxy]prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Ethoxyethoxy)methoxy]prop-1-ene is an organic compound with the molecular formula C8H16O3 It is a derivative of propene, featuring an ethoxyethoxy group and a methoxy group attached to the propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethoxyethoxy)methoxy]prop-1-ene typically involves the reaction of allyl alcohol with ethylene oxide and methanol in the presence of a catalyst. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound. The use of advanced catalysts and purification techniques further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Ethoxyethoxy)methoxy]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxyethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(2-Ethoxyethoxy)methoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(2-Ethoxyethoxy)methoxy]prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyethoxy)prop-1-yne: A similar compound with a methoxyethoxy group and a prop-1-yne backbone.
3-(Methoxymethoxy)prop-1-ene: Another related compound with a methoxymethoxy group attached to a prop-1-ene backbone.
Uniqueness
3-[(2-Ethoxyethoxy)methoxy]prop-1-ene stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Propiedades
Número CAS |
5331-56-6 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3-(2-ethoxyethoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C8H16O3/c1-3-5-10-8-11-7-6-9-4-2/h3H,1,4-8H2,2H3 |
Clave InChI |
CQEYVVTYGIGERP-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCOCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


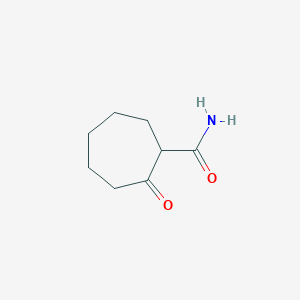
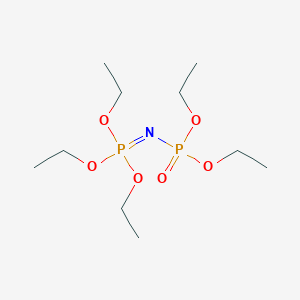
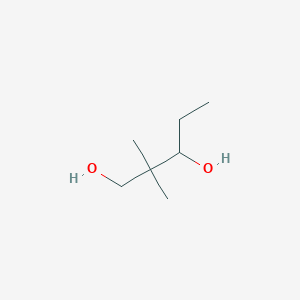
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)



![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
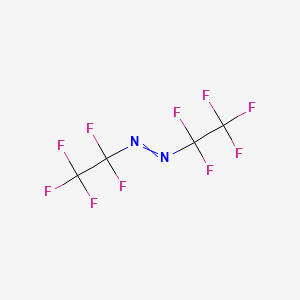
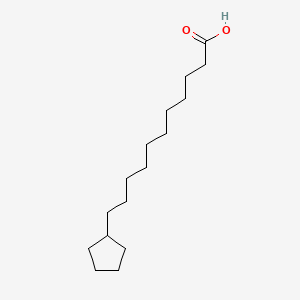
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
